REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][CH2:12][CH2:13][N:14]3C(=O)C4C(=CC=CC=4)C3=O)[C:5]=2[O:4][CH2:3][CH2:2]1.O.NN>C(O)C>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][CH2:12][CH2:13][NH2:14])[C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC=C2OCCN2C(C1=CC=CC=C1C2=O)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to add the latter after 10 minutes'
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
the alcohol is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate the phthalic hydrazide that
|
Type
|
CUSTOM
|
Details
|
has formed
|
Type
|
CUSTOM
|
Details
|
The latter may then be removed by filtration
|
Type
|
CUSTOM
|
Details
|
the recovered
|
Type
|
WASH
|
Details
|
concentrated filtrate is washed several times
|
Type
|
CUSTOM
|
Details
|
to obtain the pule product by thin-layer chromatography
|
Name
|
|
Type
|
|
Smiles
|
O1CCOC2=C1C=CC=C2OCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |